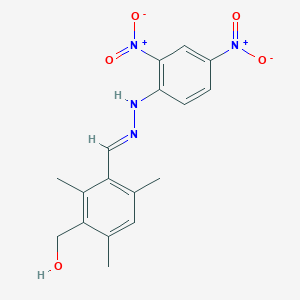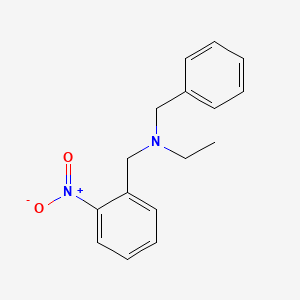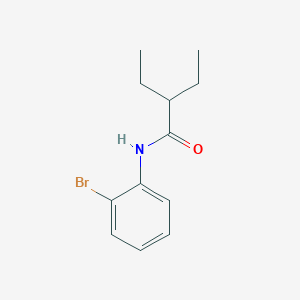
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone, also known as DNPH, is a chemical compound that is commonly used in scientific research. DNPH is a derivative of hydrazine and is frequently used to detect the presence of carbonyl groups in organic compounds. DNPH is a yellow-orange crystalline powder that is highly reactive and is often used in laboratory experiments.
Mécanisme D'action
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone reacts with carbonyl groups in organic compounds to form a yellow-orange precipitate. The reaction is highly specific and only occurs with carbonyl groups, making 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone a valuable tool for researchers studying the structure and function of organic compounds.
Biochemical and Physiological Effects:
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone does not have any known biochemical or physiological effects. It is a reactive compound that is used solely for laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone in laboratory experiments is its high specificity for carbonyl groups. This makes it a valuable tool for researchers studying the structure and function of organic compounds. However, 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone is a highly reactive compound and must be handled with care to avoid accidents or contamination of samples.
List of
Orientations Futures
1. Development of new methods for the synthesis of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone.
2. Investigation of the mechanism of action of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone.
3. Development of new applications for 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone in scientific research.
4. Investigation of the potential toxicity of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone and its effects on the environment.
5. Development of new techniques for the detection and quantification of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone in laboratory samples.
Méthodes De Synthèse
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone can be synthesized through a reaction between 2,4-dinitrophenylhydrazine and 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde. The reaction takes place in the presence of a solvent such as ethanol or methanol and is typically carried out at room temperature. The resulting product is a yellow-orange crystalline powder that is highly reactive and is often used in laboratory experiments.
Applications De Recherche Scientifique
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone is commonly used in scientific research to detect the presence of carbonyl groups in organic compounds. 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone reacts with carbonyl groups to form a yellow-orange precipitate, which can be easily detected and quantified. This makes 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone a valuable tool for researchers studying the structure and function of organic compounds.
Propriétés
IUPAC Name |
[3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-2,4,6-trimethylphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-10-6-11(2)15(9-22)12(3)14(10)8-18-19-16-5-4-13(20(23)24)7-17(16)21(25)26/h4-8,19,22H,9H2,1-3H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQGHNIWJCCCMI-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CO)C)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1CO)C)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-2,4,6-trimethylphenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)
![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)

![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)




![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)

![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)